molecular formula C10H11N3O3 B1600432 1-(3-Nitrophenyl)piperazin-2-one CAS No. 215649-84-6

1-(3-Nitrophenyl)piperazin-2-one

Cat. No. B1600432
M. Wt: 221.21 g/mol
InChI Key: VFWUZSXMPSDONN-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

205 a) 1-(3-nitro-phenyl)-piperazin-2-one was prepared from piperazin-2-one (1.00 g, 9.99 mmol) and 1-iodo-3-nitro-benzene (3.00 g, 12.0 mmol) in a manner analogous to Example 204a. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.21 (s, 1H), 8.13 (d, J=8.2 Hz, 1H), 7.74 (d, J=7.8 Hz, 1H), 7.58 (t, J=8.0 Hz, 1H), 3.77 (t, J=4.9 Hz, 2H), 3.74 (s, 2H), 3.28 (t, J=4.8 Hz, 2H). MS=222 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].I[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=1>>[N+:15]([C:11]1[CH:10]=[C:9]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][C:2]2=[O:7])[CH:14]=[CH:13][CH:12]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
3 g
Type
reactant
Smiles
IC1=CC(=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.